

Application of 3-Methyl-N-methylbenzylamine in Agrochemical Research

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Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

Cat. No.: B1314595

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Abstract

3-Methyl-N-methylbenzylamine is a substituted aromatic amine that belongs to a class of compounds utilized as key intermediates in the synthesis of various specialty chemicals, including those with potential applications in the agrochemical sector. While specific public data on the direct use of **3-Methyl-N-methylbenzylamine** as an active agrochemical ingredient is limited, the broader class of N-benzylmethylamine derivatives has been explored for various agrochemical activities. These derivatives serve as foundational scaffolds in the development of new pesticides and herbicides.^{[1][2]} This document outlines the potential applications of **3-Methyl-N-methylbenzylamine** in agrochemical research, provides exemplary data from structurally related compounds, and details robust protocols for screening its potential fungicidal, insecticidal, and herbicidal activities.

Introduction: Potential Agrochemical Significance

N-methylbenzylamine and its substituted analogs are recognized as versatile building blocks in organic synthesis for the creation of a wide array of agrochemicals.^{[1][3]} Their structural motifs are incorporated into more complex molecules designed to exhibit specific biological activities. Research into related compounds has indicated potential for:

- **Insecticidal Activity:** Derivatives containing the benzylamine moiety have been investigated for their effects on various insect species. For instance, a compound incorporating a 3-methylbenzyl group has shown notable insecticidal effects.

- **Herbicidal Activity:** The N-benzylamide scaffold is a known toxophore in bleaching herbicides. Structure-activity relationship (SAR) studies on such compounds reveal that substitutions on the benzyl ring can significantly influence their herbicidal efficacy.[4]
- **Fungicidal Activity:** Benzylideneaminooxymethyl phenylacetamide derivatives have been synthesized and show strong fungicidal properties, indicating the utility of the broader benzyl-scaffold in developing new fungicides.[5]

Given these precedents, **3-Methyl-N-methylbenzylamine** represents a valuable starting material or synthetic intermediate for generating novel candidate molecules for agrochemical screening programs.

Data Presentation: Efficacy of a Structurally Related Compound

While specific efficacy data for **3-Methyl-N-methylbenzylamine** is not publicly available, research on related structures provides insight into the potential of the 3-methylbenzyl moiety. The following table summarizes the insecticidal activity of a phosphate derivative incorporating this group against various insect species.

Table 1: Insecticidal Activity of 3-(3-methylbenzyl)furan-2-yl N,N,N',N'-tetraethyldiamidophosphate[6]

Target Insect Species	Order	Family	Mortality (%) at 10 µg/mg insect
Diaphania hyalinata	Lepidoptera	Pyalidae	82.5%
Solenopsis saevissima	Hymenoptera	Formicidae	100%

This data is presented as an example of the biological activity of a compound containing the 3-methylbenzyl structural component and should not be directly extrapolated to **3-Methyl-N-methylbenzylamine** itself.

Experimental Protocols

The following are detailed protocols for the systematic screening of **3-Methyl-N-methylbenzylamine** or its derivatives for fungicidal, insecticidal, and herbicidal properties.

This protocol is adapted from established high-throughput screening methods for plant-pathogenic oomycetes and other fungi.^{[7][8]}

Objective: To determine the half-maximal effective concentration (EC50) of **3-Methyl-N-methylbenzylamine** against selected plant pathogenic fungi.

Materials:

- **3-Methyl-N-methylbenzylamine** (Test Compound)
- Dimethyl sulfoxide (DMSO)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Cultures of pathogenic fungi (e.g., *Phytophthora infestans*, *Pythium ultimum*, *Botrytis cinerea*)
- Sterile 24-well microtiter plates
- Mycelial plugs (5 mm diameter) from actively growing fungal cultures
- Incubator
- Digital caliper or imaging system

Procedure:

- **Stock Solution Preparation:** Prepare a 100 mM stock solution of the test compound in DMSO.
- **Working Solution Preparation:** Create a series of dilutions from the stock solution to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
- **Amended Media Preparation:** Autoclave the PDA medium and cool it to 45-50°C. Add the appropriate volume of the test compound working solution to the molten agar to reach the

desired final concentrations. Also, prepare a control medium containing the same concentration of DMSO used for the highest test compound concentration.

- **Plating:** Dispense 1 mL of the amended PDA into each well of the 24-well plates. Allow the agar to solidify under sterile conditions.
- **Inoculation:** Place a single 5 mm mycelial plug, taken from the leading edge of an actively growing fungus culture, in the center of the agar in each well.
- **Incubation:** Seal the plates and incubate at a suitable temperature (e.g., 20-25°C) in the dark.
- **Data Collection:** After a set incubation period (e.g., 48-96 hours, or when the control colony has reached a significant diameter), measure the diameter of the fungal colony in two perpendicular directions.
- **Analysis:** Calculate the percentage of growth inhibition relative to the DMSO control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a dose-response analysis.

This protocol outlines a method for assessing the contact toxicity of a test compound on a model insect.^[9]

Objective: To evaluate the mortality rate of a target insect species upon direct contact with **3-Methyl-N-methylbenzylamine**.

Materials:

- **3-Methyl-N-methylbenzylamine** (Test Compound)
- Acetone
- Third-instar larvae of a model insect (e.g., *Culex pipiens*, *Plutella xylostella*)
- Micropipette or micro-applicator
- Petri dishes lined with filter paper

- Ventilated holding containers
- Insect diet/food source

Procedure:

- **Solution Preparation:** Prepare a range of concentrations of the test compound in acetone (e.g., 1, 5, 10, 25 $\mu\text{g}/\mu\text{L}$).
- **Application:** Using a micro-applicator, apply a small, precise volume (e.g., 0.1 μL) of the test solution to the dorsal thorax of each larva. A control group should be treated with acetone only.
- **Holding:** Place the treated larvae (e.g., 10-20 per replicate) into the Petri dishes. Provide a suitable food source.
- **Incubation:** Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).
- **Mortality Assessment:** Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
- **Analysis:** Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 (lethal dose for 50% of the population) using probit analysis.

This protocol is designed to assess the post-emergence herbicidal effects of a test compound on weed species.[\[10\]](#)

Objective: To evaluate the phytotoxicity and determine the effective dose of **3-Methyl-N-methylbenzylamine** on various weed species after they have emerged from the soil.

Materials:

- **3-Methyl-N-methylbenzylamine** (Test Compound)
- Solvent (e.g., acetone) and surfactant

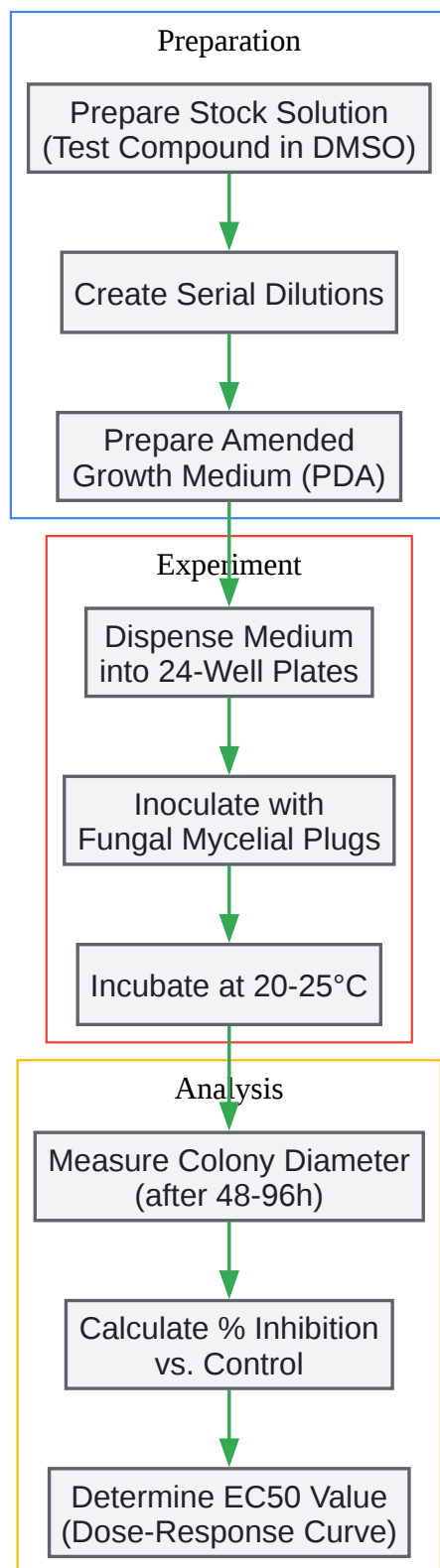
- Pots filled with standard potting mix
- Seeds of various weed species (e.g., *Echinochloa crus-galli*, *Amaranthus retroflexus*)
- Greenhouse with controlled environment
- Laboratory track sprayer

Procedure:

- **Plant Cultivation:** Sow seeds of the selected weed species in pots. Allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
- **Herbicide Formulation:** Prepare a stock solution of the test compound. Create a series of spray solutions at different application rates (e.g., equivalent to 100, 250, 500, 1000 g/ha) by diluting the stock solution in a water-acetone mixture containing a surfactant.
- **Herbicide Application:** Treat the plants using a calibrated laboratory track sprayer to ensure uniform application. An untreated control group (sprayed with the solvent/surfactant solution only) must be included.
- **Post-Treatment Care:** Return the pots to the greenhouse and maintain them under optimal growing conditions.
- **Efficacy Assessment:** At 7, 14, and 21 days after treatment, visually assess the plants for signs of phytotoxicity, including chlorosis, necrosis, stunting, and malformation. Use a rating scale (e.g., 0% = no effect, 100% = complete plant death).
- **Biomass Measurement:** At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the surviving plants. Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.
- **Analysis:** Calculate the percentage of visual injury and the percentage reduction in dry biomass compared to the untreated control. Determine the GR50 (the dose required to cause a 50% reduction in growth).

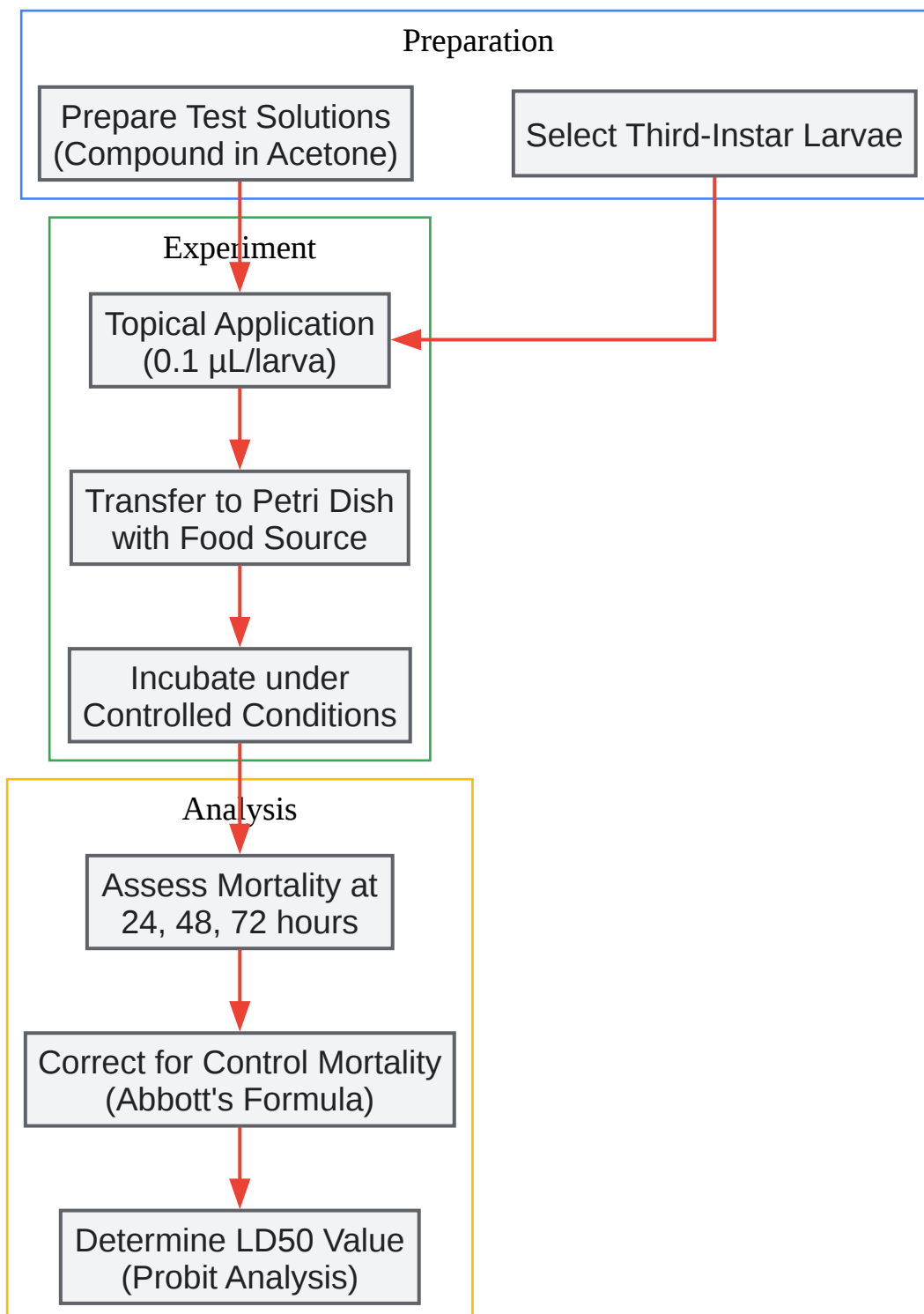
Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential mechanism of action relevant to the benzylamine class of compounds.



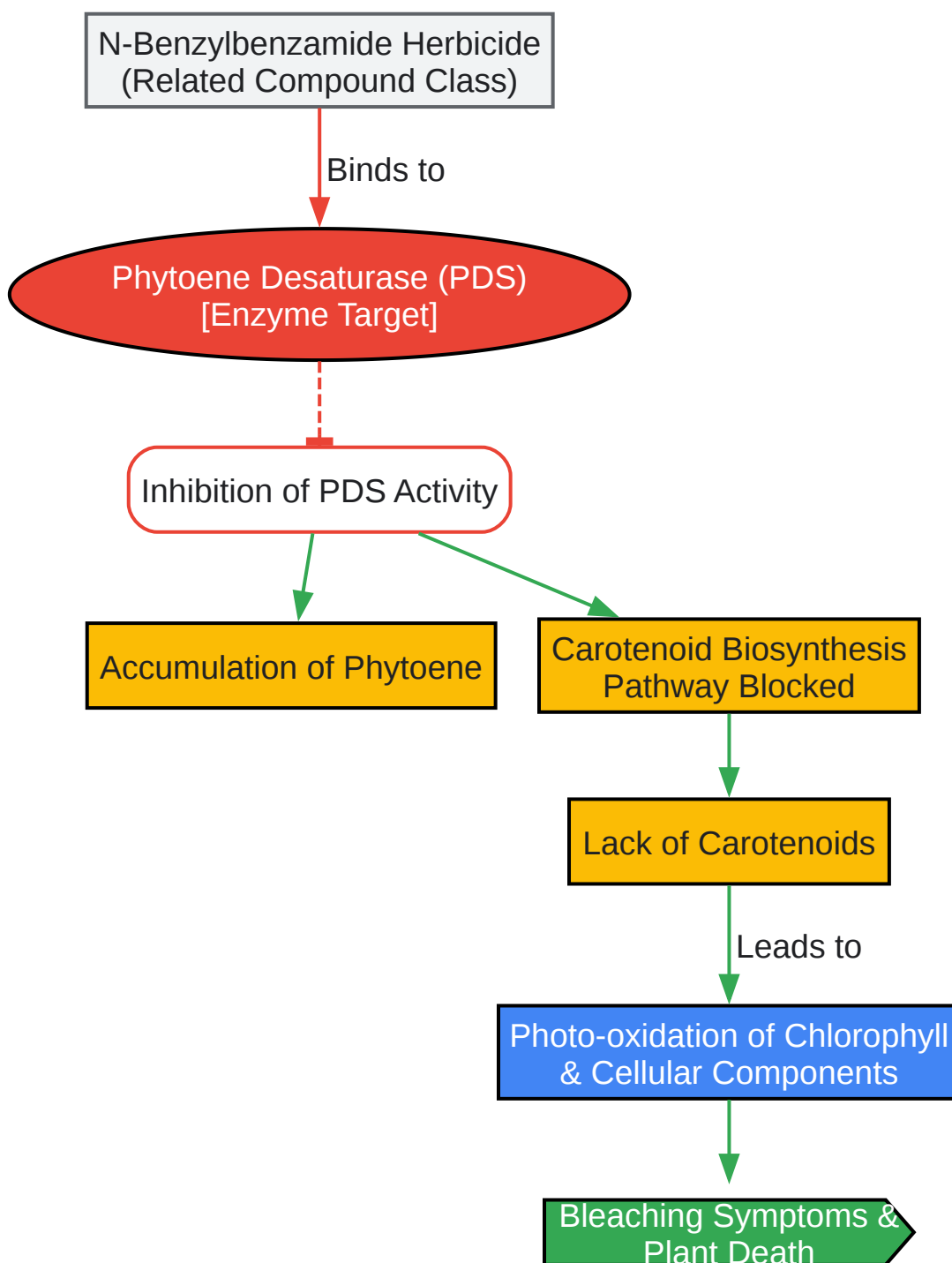
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Caption: Workflow for in vitro fungicidal activity screening.



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Caption: Workflow for insecticidal contact toxicity screening.

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Caption: Potential herbicidal mode of action for N-benzyl derivatives.

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